5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
Description
This compound features a 2,3-dihydro-1,3-benzoxazole core substituted with a 4-methoxyphenyl group at position 2, a 5-chloro substituent, and a (4-chloro-3-nitrophenyl)sulphonyl group at position 2. The dihydro-benzoxazole ring confers partial aromaticity and conformational rigidity, while the electron-withdrawing nitro and chloro groups on the sulphonyl-linked phenyl ring enhance electrophilicity.
Properties
IUPAC Name |
5-chloro-3-(4-chloro-3-nitrophenyl)sulfonyl-2-(4-methoxyphenyl)-2H-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6S/c1-29-14-5-2-12(3-6-14)20-23(18-10-13(21)4-9-19(18)30-20)31(27,28)15-7-8-16(22)17(11-15)24(25)26/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXQBUBBHDQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following molecular formula: C15H13ClN2O4S. It features a benzoxazole core with various substituents that contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. The key findings are summarized below:
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar sulfonamide structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibition capabilities .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of benzoxazole derivatives. However, initial screenings of similar compounds showed no significant cytotoxicity across various cancer cell lines at concentrations up to 10 µM . This suggests that while these compounds may not exhibit direct anticancer properties, further modifications could enhance their efficacy.
Enzyme Inhibition
Enzyme inhibition studies reveal that this class of compounds can inhibit acetylcholinesterase (AChE) and urease effectively. The mechanism of action typically involves binding interactions with amino acids in the active sites of these enzymes, which can be elucidated through molecular docking studies .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Antibacterial Evaluation :
- Enzyme Inhibition Studies :
- Bovine Serum Albumin (BSA) Binding :
Data Summary Table
Scientific Research Applications
This compound has garnered attention for its biological activity , particularly in the fields of:
- Anticancer Research : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. The presence of the nitrophenyl and sulfonyl groups is believed to enhance its interaction with biological targets associated with cancer proliferation.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures possess anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect. The mechanism of action was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.
Further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence its efficacy and safety profile.
- Clinical Trials : Moving towards clinical evaluations to assess therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Indole-2-carboxamide Derivatives ()
- Example : 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-((4-methoxyphenyl)sulfonamido)ethyl)-1H-indole-2-carboxamide (R2L2)
- Core Structure : Indole ring with carboxamide linkage.
- Key Substituents : (3,5-Dimethylphenyl)sulfonyl, (4-methoxyphenyl)sulfonamido ethyl.
- Properties : Molecular formula C29H32ClN3O5S2, m.p. 144–146°C, HPLC purity >95%.
- Biological Activity : Demonstrated HIV-1 inhibitory activity, suggesting sulfonyl groups enhance antiviral interactions .
Comparison : The indole core is fully aromatic, contrasting with the partially saturated dihydro-benzoxazole. The additional sulfonamido ethyl group in R2L2 may improve solubility but reduce metabolic stability compared to the target compound’s simpler sulphonyl linkage.
1,3,4-Oxadiazole Derivatives ()
- Example: 3-Acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Core Structure: 1,3,4-Oxadiazole ring. Key Substituents: 4-Methoxyphenyl, chloro-methylphenoxy. Properties: Not explicitly reported; inferred to have moderate lipophilicity. Biological Activity: Potent analgesic and anti-inflammatory effects in animal studies .
Both compounds share 4-methoxyphenyl groups, but the target’s nitro substituent may enhance reactivity.
Substituent-Driven Comparisons
Thiazole Derivatives ()
- Example : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Comparison : The thiazole core introduces a sulfur atom, which may increase polarizability. The nitro group on the benzamide aligns with the target’s nitro-substituted phenylsulphonyl group, but the absence of a chloro substituent here reduces electron withdrawal.
Triazine Derivatives ()
- Example : 5-{4-Chloro-3-nitrophenyl}-2-furaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
Comparison : The triazine core is highly electron-deficient, differing from the benzoxazole’s mixed aromaticity. Both compounds share nitro and chloro groups, but the triazine’s hydrazone linkage may confer distinct chelation properties.
Sulfonyl Group Variations
Pyrazole Sulfonamides ()
- Example : 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
Comparison: The pyrazole core is smaller and lacks the oxygen atom present in benzoxazole.
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via multi-step protocols involving sulfonylation and cyclization reactions. A typical approach involves:
- Step 1: Reacting 4-chloro-3-nitrobenzenesulfonyl chloride with a benzoxazole precursor under basic conditions (e.g., pyridine or triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group .
- Step 2: Cyclization using catalytic acetic acid under reflux, followed by purification via column chromatography.
Yield Optimization:
-
Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios, solvent polarity). For example, a central composite design can optimize reflux time and catalyst concentration .
-
Example Data Table:
Parameter Optimal Range Effect on Yield Reflux Time 4–6 hours +20% yield Catalyst (AcOH) 5–7 drops +15% yield Solvent Anhydrous EtOH Reduces byproducts
Advanced Question: How can computational methods predict reaction pathways for sulfonylation and benzoxazole ring formation?
Answer:
Quantum Chemical Calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify transition states and intermediates. For example:
- Reaction Path Search: Use IRC (Intrinsic Reaction Coordinate) analysis to validate the mechanism of sulfonyl group transfer .
- Solvent Effects: COSMO-RS simulations can predict solvent polarity impacts on reaction kinetics.
Case Study:
A study on analogous sulfonylated benzoxazoles showed that electron-withdrawing groups (e.g., nitro) on the aryl ring lower activation energy by 8–12 kcal/mol, favoring sulfonylation .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm regiochemistry of the benzoxazole ring and sulfonyl group placement. For example, the methoxyphenyl proton resonates at δ 3.8–4.0 ppm, while sulfonyl-linked protons show deshielding (δ 7.5–8.5 ppm) .
- HRMS: Verify molecular ion ([M+H]+) with <2 ppm mass error.
- XRD: Resolve dihydro-benzoxazole puckering and sulfonyl group geometry .
Advanced Question: How do structural modifications (e.g., nitro vs. methoxy substituents) alter biological activity?
Answer:
Methodology:
- SAR Studies: Synthesize derivatives with substituent variations and test against target enzymes (e.g., kinase inhibition assays).
- Computational Docking: Use AutoDock Vina to predict binding affinities. For instance, the nitro group enhances hydrophobic interactions in ATP-binding pockets, while methoxy improves solubility .
Data Contradiction Analysis:
A 2024 study reported conflicting IC50 values (0.8 μM vs. 2.3 μM) for nitro-substituted analogs. Resolution required re-evaluating assay conditions (e.g., buffer pH, ATP concentration) to confirm reproducibility .
Basic Question: How can purity and stability be assessed during storage?
Answer:
- HPLC-PDA: Monitor degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH).
- Karl Fischer Titration: Ensure moisture content <0.1% to prevent hydrolysis of the sulfonyl group .
Advanced Question: What strategies resolve contradictions in reported crystal structures of similar benzoxazole derivatives?
Answer:
- Multivariate Analysis: Compare XRD data (e.g., torsion angles, packing motifs) across studies. For example, discrepancies in dihedral angles (±5°) may arise from solvent inclusion during crystallization .
- Energy Frameworks (Mercury CSD): Calculate lattice energies to identify polymorphic preferences .
Basic Question: What solvent systems are optimal for recrystallization?
Answer:
- Screening Protocol: Test binary mixtures (e.g., EtOAc/hexane, DCM/MeOH) using polythermal methods.
- Example: A 3:7 DCM/MeOH ratio yields needle-shaped crystals with >99% purity .
Advanced Question: How can machine learning improve reaction condition prediction for novel derivatives?
Answer:
- Data Curation: Compile historical reaction data (e.g., yields, solvents) into a graph-based database.
- Model Training: Use Random Forest or GNNs to predict optimal conditions. A 2024 model achieved 89% accuracy in predicting sulfonylation outcomes .
Basic Question: What safety precautions are required during synthesis?
Answer:
- Nitro Group Handling: Use explosion-proof equipment due to thermal instability.
- Chlorinated Byproducts: Monitor via GC-MS and implement scrubbers for volatile chlorides .
Advanced Question: How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways in biological studies?
Answer:
- Synthesis: Introduce 13C at the benzoxazole carbonyl via labeled phosgene.
- Tracking: Use LC-MS/MS to detect labeled metabolites in hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
